4-chloro-2-(7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenol
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Overview
Description
4-chloro-2-(7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenol is a complex organic compound that belongs to the class of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives.
Preparation Methods
The synthesis of 4-chloro-2-(7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenol typically involves multi-step reactions starting from readily available starting materialsThe reaction conditions often involve the use of solvents like ethanol and catalysts such as piperidine . Industrial production methods may involve optimization of these reaction conditions to improve yield and scalability.
Chemical Reactions Analysis
4-chloro-2-(7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenol can undergo various chemical reactions including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
This compound has shown significant potential in scientific research, particularly in the field of medicinal chemistry. It has been studied as a potent inhibitor of CDK2, a protein kinase involved in cell cycle regulation. Inhibition of CDK2 is an appealing target for cancer treatment as it can selectively target tumor cells . Additionally, this compound has demonstrated cytotoxic activities against various cancer cell lines, making it a promising candidate for further drug development .
Mechanism of Action
The mechanism of action of 4-chloro-2-(7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenol involves the inhibition of CDK2/cyclin A2 complex. This inhibition disrupts the cell cycle progression, leading to cell cycle arrest and apoptosis in cancer cells. Molecular docking studies have shown that this compound fits well into the active site of CDK2, forming essential hydrogen bonds with key amino acid residues .
Comparison with Similar Compounds
Similar compounds include other pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives which also exhibit CDK2 inhibitory activity. 4-chloro-2-(7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenol is unique due to its specific substituents which enhance its binding affinity and selectivity towards CDK2. Other similar compounds include:
- Pyrazolo[3,4-d]pyrimidine derivatives
- Thioglycoside derivatives
Properties
Molecular Formula |
C18H11ClN6O |
---|---|
Molecular Weight |
362.8 g/mol |
IUPAC Name |
4-chloro-2-(10-phenyl-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-4-yl)phenol |
InChI |
InChI=1S/C18H11ClN6O/c19-11-6-7-15(26)13(8-11)16-22-18-14-9-21-25(12-4-2-1-3-5-12)17(14)20-10-24(18)23-16/h1-10,26H |
InChI Key |
QHLLSMONCMVEBV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=N2)C4=NC(=NN4C=N3)C5=C(C=CC(=C5)Cl)O |
Origin of Product |
United States |
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